1H NMR and 13C NMR data for 3-Bromo-5-iodo-1,1'-biphenyl
1H NMR and 13C NMR data for 3-Bromo-5-iodo-1,1'-biphenyl
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Bromo-5-iodo-1,1'-biphenyl
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Bromo-5-iodo-1,1'-biphenyl. As a halogenated biphenyl, this compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1] Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This document, intended for researchers and drug development professionals, details the theoretical basis for the expected spectral features, predicts chemical shifts and coupling constants based on established principles and data from analogous structures, and provides a robust experimental protocol for empirical data acquisition. The guide is structured to provide not just data, but a foundational understanding of the spectral characteristics of complex substituted aromatic systems.
Core Principles: Interpreting NMR Spectra of Substituted Biphenyls
The NMR spectrum of a substituted biphenyl is governed by the electronic environment of each nucleus. The key factors influencing the chemical shifts (δ) and coupling constants (J) in 3-Bromo-5-iodo-1,1'-biphenyl are:
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Anisotropic Effects: The π-electron systems of the two aromatic rings generate a local magnetic field. Protons and carbons located in the plane of the rings experience a deshielding effect, shifting their signals downfield (to a higher ppm value).
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Inductive and Mesomeric Effects of Substituents: The bromine and iodine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect deshields nearby nuclei, particularly at the ortho and ipso positions. Halogens also possess lone pairs that can participate in resonance (a +M effect), but for bromine and iodine, the inductive effect is dominant in determining the chemical shift.[2]
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Spin-Spin Coupling: Protons on the aromatic rings couple with their neighbors. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the protons. Typically, ortho-coupling (³J) is the largest (7-10 Hz), followed by meta-coupling (⁴J, 2-3 Hz), and finally para-coupling (⁵J, 0-1 Hz).[3] These coupling patterns are critical for assigning specific protons.
Predicted ¹H NMR Spectrum Analysis
The structure of 3-Bromo-5-iodo-1,1'-biphenyl features two distinct phenyl rings. The unsubstituted phenyl ring will show signals typical of a monosubstituted benzene ring, while the disubstituted ring will present a more complex pattern.
Caption: Molecular structure of 3-Bromo-5-iodo-1,1'-biphenyl with proton labeling.
Unsubstituted Phenyl Ring (C1'-C6')
The protons H2'/H6', H3'/H5', and H4' will appear as a complex multiplet. Due to the free rotation around the C1-C1' bond, H2' and H6' are chemically equivalent, as are H3' and H5'.
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H2'/H6' (2H): These protons are ortho to the substituted ring and will be the most deshielded of this group. They will likely appear as a doublet or multiplet around δ 7.60-7.55 ppm .
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H3'/H5' (2H): These protons are meta to the substituted ring and will couple with their neighbors. They are expected to resonate as a triplet or multiplet around δ 7.50-7.45 ppm .
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H4' (1H): This para proton will likely appear as a triplet around δ 7.43-7.38 ppm .
Substituted Phenyl Ring (C1-C6)
The electronic effects of the bromine and iodine atoms significantly influence the chemical shifts of the remaining protons.
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H2 (1H): This proton is situated between the biphenyl linkage and the bromine atom. It will experience deshielding from both. It is expected to be a triplet (due to meta-coupling with H4 and H6) with a small J value. Its predicted chemical shift is around δ 7.80-7.75 ppm . This prediction is based on data for 3-bromo-1,1'-biphenyl, where the analogous proton appears at δ 7.78 ppm.[4]
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H6 (1H): Positioned between the biphenyl linkage and the iodine atom, this proton's environment is similar to H2. It is also expected to be a triplet and resonate in a similar downfield region, likely around δ 7.70-7.65 ppm .
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H4 (1H): This proton is positioned between the two halogen atoms. It will also be a triplet due to meta-coupling with H2 and H6. Its chemical shift is predicted to be in the range of δ 7.55-7.50 ppm .
Summary of Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H2 | 7.80 - 7.75 | t (triplet) | ⁴J ≈ 1.8 | 1H |
| H6 | 7.70 - 7.65 | t (triplet) | ⁴J ≈ 1.8 | 1H |
| H2'/H6' | 7.60 - 7.55 | m (multiplet) | - | 2H |
| H4 | 7.55 - 7.50 | t (triplet) | ⁴J ≈ 1.8 | 1H |
| H3'/H5' | 7.50 - 7.45 | m (multiplet) | - | 2H |
| H4' | 7.43 - 7.38 | m (multiplet) | - | 1H |
Predicted ¹³C NMR Spectrum Analysis
In ¹³C NMR, the number of signals corresponds to the number of chemically non-equivalent carbons. For 3-Bromo-5-iodo-1,1'-biphenyl, we expect to see 9 distinct signals in the aromatic region, as C2'/C6' and C3'/C5' on the unsubstituted ring are equivalent.
Caption: Molecular structure of 3-Bromo-5-iodo-1,1'-biphenyl with carbon labeling.
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Quaternary Carbons (C1, C3, C5, C1'): These carbons do not have attached protons and will typically show weaker signals.
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C1 & C1': These are the points of attachment between the rings. They are expected in the δ 140-145 ppm range. C1 will be further downfield than C1' due to the influence of the halogens. For example, in 3-bromo-1,1'-biphenyl, the substituted quaternary carbon is at δ 143.3 ppm.[4]
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C3 (ipso- to Br): The carbon directly attached to bromine will be shifted downfield. A typical range for a C-Br carbon in an aromatic ring is δ 122-125 ppm .[5]
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C5 (ipso- to I): The carbon attached to iodine is significantly shielded compared to other halogenated carbons due to the "heavy atom effect". Its signal is expected to be substantially upfield, around δ 93-95 ppm , as seen in 4-iodo-1,1'-biphenyl (δ 93.1 ppm).[4]
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Protonated Carbons (CH):
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Unsubstituted Ring (C2'/C6', C3'/C5', C4'): These will appear in the typical aromatic region. Based on biphenyl itself (δ 127-129 ppm), we can predict their shifts: C2'/C6' around δ 127 ppm , C3'/C5' around δ 129 ppm , and C4' around δ 128 ppm .[6]
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Substituted Ring (C2, C4, C6): These carbons will be deshielded by the adjacent electronegative halogens and the other ring. They are expected to appear further downfield, likely in the δ 130-135 ppm range.
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Summary of Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Type |
| C1 | 144 - 142 | Quaternary (C) |
| C1' | 141 - 139 | Quaternary (C) |
| C2, C4, C6 | 135 - 130 | Methine (CH) |
| C3'/C5' | ~129 | Methine (CH) |
| C4' | ~128 | Methine (CH) |
| C2'/C6' | ~127 | Methine (CH) |
| C3 | 125 - 122 | Quaternary (C-Br) |
| C5 | 95 - 93 | Quaternary (C-I) |
Proposed Experimental Protocol for NMR Data Acquisition
To empirically validate the predicted data, the following self-validating protocol is recommended. The use of 2D NMR techniques provides an internal cross-check for assignments.
Caption: Recommended workflow for the complete NMR characterization of the title compound.
Step-by-Step Methodology:
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Sample Preparation: a. Accurately weigh 10-20 mg of 3-Bromo-5-iodo-1,1'-biphenyl. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). c. Transfer the solution to a 5 mm NMR tube.
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Spectrometer Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve high homogeneity, using the CDCl₃ lock signal.
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¹H NMR Acquisition: a. Acquire a standard 1D proton spectrum. b. Typical parameters: spectral width of ~12 ppm, 30° pulse angle, relaxation delay of 2 seconds, and acquisition time of 2-3 seconds. c. Average 16 to 32 scans to achieve a good signal-to-noise ratio.
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¹³C{¹H} NMR Acquisition: a. Acquire a proton-decoupled carbon spectrum. b. Typical parameters: spectral width of ~220 ppm, 45° pulse angle, relaxation delay of 2 seconds. c. Average a sufficient number of scans (typically >1024) to obtain a high-quality spectrum for all carbons, including the weaker quaternary signals.
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2D NMR for Structural Validation: a. COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It will be crucial for confirming the connectivity between H2-H4-H6 on the substituted ring and the protons on the unsubstituted ring. b. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for definitive assignment of all protonated carbons.
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Data Processing and Interpretation: a. Apply Fourier transformation, phase correction, and baseline correction to all spectra. b. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at δ 77.16 ppm. c. Integrate the ¹H signals to determine the relative number of protons. d. Analyze the multiplicities and measure the coupling constants (J-values) from the ¹H spectrum. e. Use the COSY and HSQC spectra to build the molecular framework and assign all signals conclusively.
Conclusion
This guide provides a detailed prediction and framework for the analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-5-iodo-1,1'-biphenyl. The predicted chemical shifts and coupling patterns are derived from fundamental NMR principles and comparative data from structurally similar compounds. The distinct electronic effects of the bromine and iodine substituents, particularly the significant upfield shift of the iodine-bound carbon, are key identifying features. The provided experimental protocol outlines a comprehensive approach to acquire and unambiguously assign the NMR data, ensuring the highest degree of confidence in the structural characterization of this important synthetic intermediate.
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